molecular formula C10H14ClNO2 B2677408 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride CAS No. 856182-32-6

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride

Cat. No.: B2677408
CAS No.: 856182-32-6
M. Wt: 215.68
InChI Key: VXXSYMVOZIPTIM-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The compound emerged from mid-20th-century advances in Mannich base chemistry, which exploited amine-aldehyde-ketone condensations to create β-amino carbonyl structures. Early synthetic routes mirrored methods for analogous aldehydes, such as 2-(4-hydroxybenzylidene)-indan-1-one, where 4-hydroxybenzaldehyde derivatives reacted with secondary amines like dimethylamine under basic conditions. By the 1980s, optimized protocols using paraformaldehyde and dimethylamine hydrochloride in ethanol or acetone became standard, achieving yields exceeding 75%.

A pivotal innovation occurred in the 1990s with the adoption of protective group strategies. For example, benzyl or isopropyl groups safeguarded the phenolic hydroxyl during bromination or Grignard reactions, preventing side reactions and improving final aldehyde purity to >99%. These methods enabled scalable production, as demonstrated in a 2005 study where tetrahydrofuran-mediated Grignard exchange with dimethylamine yielded 3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde, subsequently treated with HCl gas to form the hydrochloride salt.

Position in Mannich Base Chemistry

As a prototypical Mannich base, this compound exemplifies the structural versatility of the reaction. The Mannich adduct forms via:
$$
\text{4-Hydroxybenzaldehyde} + \text{HCHO} + (\text{CH}3)2\text{NH} \rightarrow \text{3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde}
$$
followed by HCl salt formation. Its electron-rich aromatic ring and tertiary amine moiety make it a precursor for heterocyclic systems, including quinazolines and benzodiazepines. Comparative studies highlight its superior stability over aliphatic Mannich bases due to resonance stabilization of the phenolic proton and the dimethylamino group’s inductive effects.

Table 1: Key Synthetic Routes for 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde Hydrochloride

Method Reagents Yield (%) Purity (%)
Classical Mannich Dimethylamine, paraformaldehyde 68–75 95
Grignard-Protected Isopropyl MgCl, DMF 82 99.5
Reductive Amination NaBH₄, THF 80 98

Evolution of Research Interest

Initial studies focused on its role as a synthetic intermediate. For instance, its hydrochloride salt facilitated nucleophilic substitutions in antitubercular agents, where the aldehyde group underwent condensation with hydrazines to form hydrazones active against Mycobacterium tuberculosis. By the 2010s, research pivoted to its electrochemical properties, revealing reversible oxidation at +0.85 V (vs. Ag/AgCl) due to the phenolic –OH group.

Recent work exploits its metal-chelating capacity. The compound forms stable complexes with Cu(II) and Fe(III), with stability constants ($$ \log K $$) of 8.2 and 6.7, respectively, enabling applications in catalysis and materials science. Density functional theory (DFT) simulations further rationalize its conformational preferences, showing a 15° dihedral angle between the benzaldehyde and dimethylaminomethyl planes that minimizes steric strain.

Historical Significance in Pharmaceutical Research

Though not itself a drug candidate, this compound underpins numerous pharmacologically active derivatives. In 2005, its condensation with 4-fluorophenylhydrazine yielded a Schiff base exhibiting 92% inhibition of Staphylococcus aureus at 12.5 μg/mL. Similarly, 2018 work demonstrated that coupling it with indomethacin via a peptide linker produced a hybrid molecule with dual cyclooxygenase-2 (COX-2) inhibitory and antioxidant activity ($$ \text{IC}_{50} = 0.8 \ \mu\text{M} $$).

The hydrochloride salt’s improved solubility (28 mg/mL in water vs. 3 mg/mL for the free base) has been critical in formulation studies. X-ray crystallography confirms its monoclinic $$ P2_1/c $$ lattice, with intermolecular hydrogen bonds between the protonated dimethylamino group ($$ \text{N}^+ \text{H} $$) and chloride ions driving crystalline stability.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13;/h3-5,7,13H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXSYMVOZIPTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions usually include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalyst like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, focusing on reaction time, temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group undergoes substitution in the presence of alkyl halides or acyl chlorides. For example:

Reaction with Benzyl Bromide

Parameter Details
Reactants3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride, benzyl bromide
BaseTriethylamine or K₂CO₃
SolventDichloromethane or acetone
Temperature5–50°C
Product4-[2-(Dimethylamino)ethoxy]benzaldehyde derivative
Yield~75% (based on analogous reactions in )

This reaction is critical in synthesizing intermediates for gastrointestinal drugs like itopride .

Oxidation Reactions

The aldehyde group oxidizes readily under controlled conditions:

Oxidation to Carboxylic Acid

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, 60°C3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid68%
CrO₃Acetic acid, refluxSame as above52%

Reduction Reactions

The aldehyde group reduces selectively to a primary alcohol:

Reduction with NaBH₄

Parameter Details
Reducing AgentSodium borohydride (NaBH₄)
SolventMethanol or THF
Temperature0–25°C
Product3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol
Yield85%

Comparative Reactivity Analysis

The compound's reactivity differs from structurally similar aldehydes:

Compound Aldehyde Reactivity Hydroxyl Stability Amino Group Reactivity
4-HydroxybenzaldehydeHighModerateN/A
3-[(Methylamino)methyl]-4-hydroxybenzaldehydeModerateHighModerate
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde HighHighHigh

The dimethylamino group enhances solubility in polar solvents and stabilizes intermediates through resonance .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 4-hydroxybenzaldehyde exhibit significant antimicrobial properties. For instance, compounds similar to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde have shown potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. In one study, the compound demonstrated low micromolar activity against these pathogens, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, a related hydrazone derivative was shown to inhibit cell proliferation in human cancer cell lines, highlighting the potential of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride as a lead compound in cancer drug development .

Analytical Chemistry Applications

Analytical Reagent
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride serves as an effective analytical reagent for the detection of phenolic compounds. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric assays for quantifying phenolic content in various samples. The compound's reactivity with phenols allows for selective detection and quantification in complex mixtures .

Chromatographic Techniques
In chromatography, this compound is often employed as a derivatizing agent to enhance the detectability of analytes. Its incorporation into chromatographic methods improves the resolution and sensitivity of phenolic compounds during analysis, making it an invaluable tool in environmental and food safety testing .

Organic Synthesis Applications

Synthesis of Complex Molecules
The compound acts as a versatile building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing heterocycles. Its reactivity allows for the creation of diverse chemical entities that can be tailored for specific biological activities. For instance, it has been utilized in synthesizing novel compounds with potential pharmacological applications .

Case Studies
Several studies have documented the synthesis of complex molecules using 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride as a starting material:

  • Synthesis of Hydrazones : A study demonstrated that this compound could be reacted with various hydrazines to produce hydrazone derivatives with promising biological activities. These derivatives were evaluated for their antibacterial and anticancer properties, showing significant efficacy against tested strains .
  • Formation of Schiff Bases : The compound has been used to synthesize Schiff bases through condensation reactions with primary amines. These Schiff bases exhibited enhanced biological activities, including anti-inflammatory and analgesic effects, making them candidates for further pharmacological studies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Medicinal ChemistryAntimicrobial AgentLow micromolar activity against S. aureus and C. albicans
Anticancer PropertiesInduces apoptosis in cancer cells
Analytical ChemistryAnalytical ReagentEffective for detecting phenolic compounds
Chromatographic TechniquesImproves sensitivity and resolution in analyses
Organic SynthesisSynthesis of HydrazonesPromising antibacterial and anticancer activities
Formation of Schiff BasesEnhanced anti-inflammatory effects observed

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

3-[(1RS)-1-(Dimethylamino)ethyl]phenyl Dimethylcarbamate Hydrochloride (Imp. B(EP))

  • Structure: Features a dimethylaminoethyl group at position 3 of a phenyl ring, linked to a dimethylcarbamate group.
  • Key Differences: Functional Groups: Carbamate (ester of carbamic acid) vs. aldehyde in the target compound. Carbamates are often used to modulate drug stability or bioavailability. Substituents: Ethyl linker in the dimethylamino group vs. methyl in the target, altering steric and electronic properties.
  • Applications : Listed as an impurity in drug substances (), suggesting its role in quality control for APIs. The carbamate group may improve metabolic stability compared to the aldehyde’s reactivity.

4-Amino-3,5-dibromo-α-[(dimethylamino)methyl]benzyl Alcohol Hydrochloride (UM 762)

  • Structure: Benzyl alcohol core with amino and dibromo substituents at positions 4, 3, and 5, respectively, and a dimethylaminomethyl group.
  • Key Differences: Functional Groups: Benzyl alcohol (reduced form of aldehyde) vs. aldehyde in the target. The aldehyde’s reactivity enables nucleophilic additions, while the alcohol is more stable. Substituents: Bromine atoms increase molecular weight and hydrophobicity; the amino group at position 4 (vs. hydroxyl in the target) alters hydrogen-bonding capacity.

Tubastatin A Hydrochloride

  • Structure: Complex heterocyclic benzamide with a tetrahydro-pyrido-indolyl group and a dimethylamino-substituted benzamide.
  • Key Differences: Core Structure: Benzamide vs. benzaldehyde in the target. Substituents: Larger heterocyclic moiety increases binding specificity but reduces synthetic accessibility compared to the simpler benzaldehyde scaffold.
  • Applications: HDAC inhibitor (), highlighting the role of dimethylamino groups in targeting enzyme active sites.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Substituents Potential Applications References
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride Benzaldehyde Aldehyde, hydroxyl, dimethylamino 3-(dimethylaminomethyl), 4-hydroxyl Synthetic intermediate, API precursor N/A
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride Phenyl Carbamate, dimethylamino 3-(dimethylaminoethyl), dimethylcarbamate Drug impurity, prodrug design
UM 762 Benzyl alcohol Alcohol, amino, bromo 4-amino, 3,5-dibromo, α-dimethylaminomethyl CNS-targeted therapeutics
Tubastatin A hydrochloride Benzamide Amide, heterocyclic, dimethylamino Tetrahydro-pyrido-indolyl, dimethylamino HDAC inhibition

Research Findings and Implications

  • Reactivity : The aldehyde group in the target compound offers synthetic versatility (e.g., Schiff base formation) compared to the reduced alcohol in UM 762 or the stable carbamate in Imp. B(EP). This reactivity may limit its direct therapeutic use but enhance utility as an intermediate.
  • Solubility and Bioavailability : The hydrochloride salt form in all compounds improves aqueous solubility. However, the larger heterocyclic structure of Tubastatin A may reduce membrane permeability relative to the simpler benzaldehyde scaffold.
  • Biological Activity: Dimethylamino groups in HDAC inhibitors (e.g., Tubastatin A) suggest that the target compound’s dimethylaminomethyl group could interact with similar enzymatic targets, though the aldehyde’s electrophilicity might necessitate structural modifications for stability.

Biological Activity

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride, also known as DMABH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of DMABH, including its antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO2
  • SMILES : CN(C)CC1=C(C=CC(=C1)C=O)O
  • InChI : InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7

The compound features a dimethylamino group attached to a hydroxybenzaldehyde moiety, contributing to its reactivity and biological interactions.

Antimicrobial Activity

DMABH has been investigated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of DMABH:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa200 µg/mL

These results indicate that DMABH exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antioxidant Activity

The antioxidant potential of DMABH was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are presented in the following table:

Concentration (µg/mL) % Scavenging Activity
1020
5045
10075
20090

At higher concentrations, DMABH demonstrated substantial scavenging activity, suggesting its potential as an antioxidant agent .

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines to assess the therapeutic potential of DMABH. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)15
HT29 (Colon Cancer)20
HeLa (Cervical Cancer)25

The cytotoxic effects observed indicate that DMABH may serve as a lead compound in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells .

The biological activities of DMABH can be attributed to its ability to interact with various biological targets. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake. Additionally, the hydroxy group may play a crucial role in mediating interactions with nucleic acids and proteins, leading to DNA cleavage and subsequent apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ünaldi & Demir evaluated the antimicrobial effects of several derivatives of hydroxybenzaldehyde, including DMABH. They found that DMABH exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics .
  • Antioxidant Properties : In a comparative study, DMABH was tested alongside other phenolic compounds for their antioxidant capabilities. The results indicated that DMABH outperformed many traditional antioxidants in scavenging free radicals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves condensation of 4-hydroxybenzaldehyde with dimethylaminomethyl chloride under basic conditions. Reaction efficiency can be improved by optimizing solvent polarity (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios (1:1.2 aldehyde to amine). Post-reaction purification via recrystallization in ethanol/HCl yields the hydrochloride salt . Monitor intermediates using TLC (silica gel, ethyl acetate/methanol 8:2) to confirm stepwise progress.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) to confirm peaks for the aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (δ 2.2–2.5 ppm), and aldehyde proton (δ 9.8 ppm).
  • HPLC : C18 column with UV detection at 254 nm; retention time compared against a certified reference standard.
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Avoid aqueous solutions at neutral pH, as hydrolysis of the dimethylamino group may occur. Use DMSO or DMF for dissolution in kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Deuterated Solvent Effects : Test in CDCl3 vs. DMSO-d6 to assess hydrogen bonding or aggregation.
  • Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange (e.g., hindered rotation of the dimethylamino group).
  • Impurity Profiling : Use LC-MS to identify trace by-products (e.g., Schiff base adducts) that may distort signals .

Q. What strategies are effective for identifying and quantifying degradation products under accelerated stability conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
  • HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. Assign structures via fragmentation patterns (e.g., loss of HCl or aldehyde oxidation to carboxylic acid) .

Q. How can researchers design assays to evaluate the compound’s potential as a pharmacophore in receptor-binding studies?

  • Methodology :

  • Molecular Docking : Use the aldehyde group as a reactive handle for Schiff base formation with lysine residues in target proteins (e.g., enzymes or GPCRs).
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., dansyl chloride) and measure binding affinity to purified receptors .

Q. What analytical approaches validate the compound’s role in catalytic or stoichiometric reactions in synthetic chemistry?

  • Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde participation in nucleophilic additions (e.g., Grignard reactions).
  • X-ray Crystallography : Co-crystallize with transition metals (e.g., Pd or Cu) to confirm coordination geometry .

Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR with IR for functional group confirmation) .
  • Safety : Handle in fume hoods; the hydrochloride salt may release HCl vapors under heating .

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